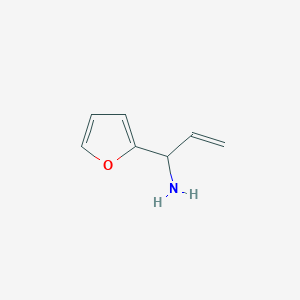

1-(Furan-2-YL)prop-2-EN-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(furan-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2 |

InChI Key |

BWYDWAUFFSFAMD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CO1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Furan 2 Yl Prop 2 En 1 Amine

Reactions Involving the Furan-2-yl Heterocycle

The furan (B31954) ring is an electron-rich aromatic system, making it susceptible to attack by various reagents. Its reactivity is influenced by the presence of the allylic amine substituent.

Furan undergoes electrophilic aromatic substitution more readily than benzene, with reactions typically occurring at the C5 position, which is the position adjacent to the oxygen atom and ortho to the existing substituent. pearson.compearson.com The increased electron density, due to the oxygen atom's lone pair contribution to the aromatic system, makes the ring highly nucleophilic. pearson.com

Mild reagents and conditions are generally sufficient for these substitutions. pearson.com Key electrophilic substitution reactions applicable to the furan ring include:

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. To achieve mono-substitution, milder conditions are necessary, such as using dioxane-bromine at low temperatures. pharmaguideline.com

Nitration : Mild nitrating agents like acetyl nitrate at low temperatures are used to introduce a nitro group onto the furan ring, avoiding the ring degradation that occurs with stronger nitrating agents. pharmaguideline.com

Sulfonation : The furan ring can be sulfonated using reagents like pyridine-sulfur trioxide complex at room temperature. pharmaguideline.com

Friedel-Crafts Acylation : This reaction typically requires a Lewis acid catalyst, such as boron trifluoride, to introduce an acyl group onto the furan ring. iust.ac.ir

The prop-2-en-1-amine substituent at the C2 position will direct incoming electrophiles primarily to the C5 position. The stability of the intermediate carbocation (sigma complex) is a key factor in determining this regioselectivity, with substitution at the C5 (or C2) position allowing for more resonance structures to delocalize the positive charge. pearson.comyoutube.com

Table 1: Electrophilic Aromatic Substitution Reactions of the Furan Ring

| Reaction | Reagent | Typical Product |

|---|---|---|

| Bromination | Br₂ in dioxane | 5-Bromo-1-(furan-2-yl)prop-2-en-1-amine |

| Nitration | Acetyl nitrate | 5-Nitro-1-(furan-2-yl)prop-2-en-1-amine |

| Sulfonation | Pyridine-SO₃ | 5-(1-Aminoprop-2-en-1-yl)furan-2-sulfonic acid |

| Acylation | RCOCl / BF₃ | 1-(5-Acylfuran-2-yl)prop-2-en-1-amine |

The relatively low aromaticity of the furan ring allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. quora.comquimicaorganica.org This reactivity provides a pathway to synthesize oxabicycloheptane derivatives, which are versatile synthetic intermediates. quora.com

Furan acts as an electron-rich 1,4-diene that is locked in the reactive s-cis conformation, making it more reactive in cycloadditions than more aromatic heterocycles like pyrrole (B145914) or thiophene. quora.com It readily reacts with strong dienophiles. These reactions can be utilized to construct more complex molecular architectures. quora.com Furan and its derivatives can also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations. quora.com

Table 2: Cycloaddition Reactions of the Furan Ring

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [4+2] Diels-Alder | Maleic anhydride (B1165640) | Oxabicycloheptane derivative |

| [4+2] Diels-Alder | Acetylenic dienophiles | Dihydronaphthalene precursors after ring opening quora.com |

| [4+3] Cycloaddition | Oxyallyl cations | Oxabicyclooctane derivative quora.com |

The furan ring is susceptible to cleavage under various conditions, including strong acids and oxidizing agents. pharmaguideline.comiust.ac.ir This reactivity can be harnessed for synthetic transformations.

Acid-Catalyzed Ring Opening : In the presence of aqueous acid, the furan ring can be hydrolyzed, leading to the formation of a 1,4-dicarbonyl compound. iust.ac.ir This process involves the protonation of the furan ring, followed by nucleophilic attack by water.

Oxidative Ring Opening : Oxidation of furans can lead to ring-opened products. pharmaguideline.com For instance, the oxidative dearomatization of certain furan derivatives can yield unsaturated 1,4,7-triones, which can then undergo further cyclization. nih.govresearchgate.netnih.gov

Ring-Opening and Recyclization : A powerful synthetic strategy involves the acid-catalyzed ring opening of a furan followed by an intramolecular reaction to form a new heterocyclic ring. For example, N-(furfuryl)anthranilamides can be recyclized in the presence of acid to form pyrrolo[1,2-a] quimicaorganica.orgnih.govbenzodiazepines. rsc.org This process proceeds through the formation of a diketone intermediate from the furan ring opening. rsc.orgresearchgate.net A similar multicomponent reaction involving furan, a thiol, and an amine can lead to the formation of N-pyrrole heterocycles under physiological conditions. researchgate.net

The susceptibility of the furan ring to open is a key aspect of its chemistry, providing pathways to acyclic structures or entirely different heterocyclic systems. mdpi.com

Reactivity of the Prop-2-en-1-amine Moiety

The prop-2-en-1-amine side chain contains two key reactive sites: the nitrogen atom of the primary amine and the carbon-carbon double bond.

The primary amine group is a nucleophilic and basic center, allowing for a wide range of transformations. Allylic amines are valuable building blocks in organic synthesis. qub.ac.uk Common reactions involving the nitrogen atom include:

N-Alkylation : Reaction with alkyl halides to form secondary and tertiary amines.

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Imine Formation : Condensation with aldehydes or ketones to yield imines (Schiff bases).

Michael Addition : The amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These transformations are fundamental for modifying the structure and properties of the molecule and for incorporating it into larger, more complex structures.

The alkene functionality in the allylic position is also a site of significant reactivity. It can undergo a variety of addition reactions.

Hydrogenation : Catalytic hydrogenation will reduce the double bond to a single bond, yielding 1-(furan-2-yl)propan-1-amine.

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation : Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide.

Hydroarylation : In the presence of a strong Brønsted acid, arenes can be added across the carbon-carbon double bond of similar furan-containing structures. mdpi.com

Michael Addition : The double bond can act as a Michael acceptor, as seen in related furan-containing α,β-unsaturated ketones which react with nucleophiles like thiophenols. researchgate.net

Olefin Metathesis : This powerful carbon-carbon bond-forming reaction could potentially be used for ring-closing metathesis if another double bond is present in the molecule. youtube.com

Table 3: Reactions of the Prop-2-en-1-amine Moiety

| Moiety | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| Amine | N-Acylation | Acyl chloride | N-Allyl amide |

| Amine | Imine Formation | Aldehyde/Ketone | N-Allyl imine |

| C=C Double Bond | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturated amine |

| C=C Double Bond | Halogenation | Br₂ | Dibromoalkane |

| C=C Double Bond | Epoxidation | m-CPBA | Epoxide |

Reactions of the Carbon-Carbon Double Bond

Electrophilic Additions Across the Alkene

The prop-2-en-1-amine fragment contains a carbon-carbon double bond that is susceptible to electrophilic attack. The regioselectivity of such additions is influenced by both the adjacent amine and the furan ring. The amine group, being electron-donating, can stabilize a developing positive charge on the adjacent carbon (C1). This would typically direct electrophiles to the terminal carbon (C3) of the double bond.

Reactions with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) are expected to proceed via a halonium or carbocation intermediate, respectively. The nucleophilic amine group may also participate in these reactions, potentially leading to the formation of heterocyclic products through intramolecular cyclization following the initial electrophilic attack. For instance, addition of bromine could lead to a dibromo adduct, which could subsequently cyclize.

In a related analogue, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, the double bond readily undergoes Michael addition with nucleophiles like thiophenols, demonstrating the reactivity of the alkene moiety in this class of compounds. researchgate.net

Hydrogenation and Saturation of the Olefinic Moiety

The selective saturation of the olefinic double bond in 1-(Furan-2-yl)prop-2-en-1-amine to yield 1-(Furan-2-yl)propan-1-amine is a key transformation. This can be achieved through catalytic hydrogenation. A significant challenge in the hydrogenation of furan derivatives is preventing the reduction of the furan ring itself, which can lead to tetrahydrofuran derivatives. nih.gov

Selective hydrogenation of the C=C double bond over the furan ring or a carbonyl group in similar structures is well-documented. mdpi.comresearchgate.net Various catalytic systems can be employed to achieve this selectivity.

Table 1: Catalytic Systems for Selective Hydrogenation of Furan Derivatives | Catalyst | Support | Hydrogen Source | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | | Noble Metals (Pd, Pt, Ru) | Carbon, Al₂O₃ | H₂ gas | High activity; selectivity can be tuned by reaction conditions (temperature, pressure). nih.gov | | Non-Noble Metals (Ni, Cu, Co) | Various oxides, Carbon | H₂ gas | Cost-effective alternatives; bimetallic systems (e.g., Cu-Co) show high selectivity. nih.gov | | Transfer Hydrogenation Catalysts | Zr-based, Ru/Al₂O₃ | Alcohols (e.g., isopropanol) | Avoids the use of high-pressure H₂ gas; proceeds under milder conditions. mdpi.comrsc.org | | Biocatalysts (Yeast) | Whole cells | Glucose | High selectivity for the C=C bond under mild, environmentally benign conditions. |

For 1-(Furan-2-yl)prop-2-en-1-amine, mild conditions using catalysts like Palladium on carbon (Pd/C) at low hydrogen pressure would be expected to selectively reduce the alkene bond without affecting the furan ring.

Olefin Metathesis and Related Olefinic Transformations

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. harvard.edutcichemicals.com 1-(Furan-2-yl)prop-2-en-1-amine can potentially participate in cross-metathesis (CM) with other alkenes to generate new, more complex structures.

A primary challenge in the metathesis of allylic amines is the coordination of the basic amine to the metal center of the catalyst (e.g., Grubbs' or Schrock catalysts), which can inhibit or poison the catalyst. rsc.org This issue is typically circumvented by protecting the amine group, for instance, as an amide or carbamate. The N-protected derivative can then undergo metathesis, followed by deprotection.

Table 2: Potential Olefin Metathesis Reactions

| Reaction Type | Reactant 2 | Catalyst | Expected Product |

|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. | N-protected 1-(Furan-2-yl)-3-phenylprop-2-en-1-amine |

| Cross-Metathesis | Methyl Acrylate | Hoveyda-Grubbs' Cat. | N-protected Methyl 4-(1-amino-1-(furan-2-yl)methyl)but-2-enoate |

The reaction's success would depend on the stability of the catalyst and the specific reaction conditions employed. Phosphine-free catalysts have shown better results in some cross-metathesis reactions involving challenging substrates. beilstein-journals.org

Intramolecular Cyclization and Rearrangement Reactions

The juxtaposition of the furan ring, the alkene, and the amine group in 1-(Furan-2-yl)prop-2-en-1-amine allows for various intramolecular cyclization reactions. The furan can act as a 4π component in a Diels-Alder reaction, or as a nucleophile in cyclization reactions.

One potential transformation is an intramolecular Diels-Alder (IMDA) reaction if the amine is part of a longer chain tethered to the furan ring. However, the direct Diels-Alder reaction of simple furans with unactivated alkenes can be thermodynamically unfavorable. mdpi.com

More plausible are intramolecular nucleophilic additions. The amine could add to the furan ring in a reaction analogous to the Pictet-Spengler reaction, especially if the furan ring is activated. Alternatively, intramolecular rhodium-catalyzed reactions have been used to trigger rearrangements of furans with tethered nitrogen functionalities, leading to the formation of valuable pyridine building blocks from (furan-2-ylmethyl)propargyl amines. rsc.org

Multicomponent and Cascade Reactions Utilizing 1-(Furan-2-YL)prop-2-EN-1-amine

Multicomponent reactions (MCRs) and cascade reactions are efficient strategies for building molecular complexity in a single step. nih.gov The functional groups in 1-(Furan-2-yl)prop-2-en-1-amine make it an excellent candidate for such processes.

A significant reaction pathway for furan derivatives is their conversion to 1,4-dicarbonyl compounds through hydrolysis. These dicarbonyls are key intermediates in the Paal-Knorr synthesis, which can react with amines to form substituted pyrroles. organic-chemistry.orgwikipedia.orgalfa-chemistry.com Thus, under acidic aqueous conditions, 1-(Furan-2-yl)prop-2-en-1-amine could potentially undergo a cascade reaction involving furan ring-opening followed by an intramolecular Paal-Knorr reaction between the newly formed dicarbonyl and the existing amine to generate a novel heterocyclic system.

Furthermore, a bio-inspired one-pot multicomponent reaction has been developed that combines a furan, a thiol, and an amine. researchgate.net This "FuTine" reaction proceeds via oxidation of the furan to generate a reactive dialdehyde intermediate, which then reacts sequentially with the thiol and amine to form a stable pyrrole heterocycle. researchgate.net

Table 3: Potential Multicomponent and Cascade Reactions

| Reaction Name | Key Reactants | Key Transformation | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | Acid, Water | Furan hydrolysis to a 1,4-dione, followed by intramolecular condensation with the amine. | Substituted Pyrrole | wikipedia.orgalfa-chemistry.com |

| Furan-Thiol-Amine (FuTine) MCR | Thiol, Oxidizing Agent | Furan oxidation to a dialdehyde, followed by sequential addition of thiol and amine. | Thio-substituted N-pyrrole | researchgate.net |

These examples highlight the potential of 1-(Furan-2-yl)prop-2-en-1-amine as a versatile building block in the synthesis of complex nitrogen- and oxygen-containing heterocycles through elegant and efficient reaction pathways.

Theoretical and Computational Chemistry Studies of 1 Furan 2 Yl Prop 2 En 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1-(Furan-2-yl)prop-2-en-1-amine at the atomic level.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbital Analysis)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For 1-(Furan-2-yl)prop-2-en-1-amine, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amine group, which act as electron donors. Conversely, the LUMO is likely distributed over the allylic carbon-carbon double bond, which can act as an electron acceptor. This distribution of FMOs suggests that the molecule can participate in a variety of chemical reactions, including electrophilic attacks on the furan ring and nucleophilic additions to the double bond.

The energy of the FMOs and their gap can be calculated using DFT methods. For analogous furan derivatives, DFT calculations have been successfully employed to determine these parameters. For instance, a study on a furan-imidazole derivative calculated a HOMO-LUMO gap of 4.0106 eV, indicating good chemical stability. researchgate.net Similar calculations for 1-(Furan-2-yl)prop-2-en-1-amine would provide quantitative measures of its electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-(Furan-2-yl)prop-2-en-1-amine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Primarily located on the furan ring and nitrogen atom. |

| LUMO | -0.5 to -1.5 | Distributed across the C=C bond of the prop-2-en-1-amine moiety. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate to high chemical stability. |

Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Minima Determination

A detailed conformational analysis of the parent molecule, allylamine, revealed the existence of five distinct conformers. acs.orgnih.gov The relative stabilities of these conformers are determined by a delicate balance of steric and electronic effects. For 1-(Furan-2-yl)prop-2-en-1-amine, the presence of the bulky furan ring introduces additional steric interactions, a phenomenon known as allylic strain, which significantly influences the conformational preferences. nih.govyoutube.com

Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying all stable conformers and their relative energies. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, combined with large basis sets, are often required to obtain accurate energetic rankings of the conformers. acs.orgnih.gov

Table 2: Plausible Low-Energy Conformers of 1-(Furan-2-yl)prop-2-en-1-amine

| Conformer | Dihedral Angle (C=C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| A | ~180° (trans) | 0.0 (most stable) | Minimizes steric clash between the furan ring and the amine group. |

| B | ~60° (gauche) | 0.5 - 1.5 | A balance between steric and electronic interactions. |

| C | ~120° (skew) | 1.0 - 2.5 | Higher in energy due to increased steric repulsion. |

Note: This table is illustrative and based on the principles of conformational analysis of allylic systems. Precise energy values would necessitate specific quantum chemical calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. globalresearchonline.net For 1-(Furan-2-yl)prop-2-en-1-amine, characteristic vibrational modes would include the C-H stretching of the furan ring, the N-H stretching of the amine, the C=C stretching of the allyl group, and the C-O-C stretching of the furan ring. A theoretical study on furan and its derivatives demonstrated that the calculated vibrational frequencies are in good agreement with experimental data. globalresearchonline.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule, which is invaluable for structural elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the electronic transitions responsible for the absorption bands, which typically involve excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. Studies on furan derivatives have shown that TD-DFT can successfully predict their UV spectra. globalresearchonline.net

Reaction Energy Profiles and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For 1-(Furan-2-yl)prop-2-en-1-amine, several reactions could be studied computationally, such as its synthesis via allylic amination or its participation in cycloaddition reactions. Computational studies on catalyzed allylic aminations have provided detailed insights into the reaction mechanisms, including the role of the catalyst and the origins of selectivity. rsc.orgnih.govresearchgate.net A similar approach could be applied to understand the reactivity of 1-(Furan-2-yl)prop-2-en-1-amine.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. ulisboa.ptulisboa.pt This approach allows for the study of the dynamic properties of 1-(Furan-2-yl)prop-2-en-1-amine in different environments, such as in solution or at an interface.

MD simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine group and solvent molecules or other solute molecules.

Diffusion and Transport Properties: How the molecule moves through a medium.

For instance, MD simulations could be used to understand how 1-(Furan-2-yl)prop-2-en-1-amine interacts with water, which is crucial for understanding its solubility and behavior in aqueous biological systems.

Quantitative Structure-Reactivity and Structure-Selectivity Relationships

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netnih.govdigitaloceanspaces.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity.

For a series of derivatives of 1-(Furan-2-yl)prop-2-en-1-amine, a QSAR study could be performed to predict their properties, such as their binding affinity to a particular enzyme or their rate of reaction in a specific chemical transformation. The molecular descriptors used in such a study could include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

QSAR studies on furan derivatives have been successfully used to develop models for their antimicrobial activity and cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.netnih.gov

Computational Design and Virtual Screening of Analogues

The rational design of novel therapeutic agents increasingly relies on computational methods to predict the biological activity of molecules before their synthesis, thereby saving time and resources. For scaffolds like 1-(Furan-2-yl)prop-2-en-1-amine, computational design and virtual screening are powerful tools for exploring the chemical space of its analogues to identify derivatives with enhanced potency and selectivity for specific biological targets. These in silico techniques can be broadly categorized into structure-based and ligand-based approaches. mdpi.com

Structure-based virtual screening (SBVS) depends on the three-dimensional structure of the target protein, which is often determined through X-ray crystallography or NMR spectroscopy. mdpi.com This method involves docking a library of virtual compounds into the binding site of the target protein to predict their binding affinity and orientation. For furan-containing compounds, this approach has been successfully applied to identify potent inhibitors for various enzymes.

A notable example involves the virtual screening of furan-1,3,4-oxadiazole derivatives as inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), key enzymes in melanin (B1238610) synthesis. dntb.gov.uamdpi.comnih.gov In one study, a library of sixteen furan-1,3,4-oxadiazole tethered N-phenylacetamide motifs (BF1–BF16) was screened. dntb.gov.ua The results revealed that these analogues generally exhibited higher binding affinities for hTYR and hTYRP1 than the standard inhibitor, kojic acid. dntb.gov.uamdpi.comnih.gov Specifically, the analogue BF5 showed a remarkable binding affinity of -13.30 kcal/mol against hTYR, and BF4 demonstrated a binding affinity of -11.50 kcal/mol against hTYRP1. mdpi.comnih.gov These findings were further substantiated by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations, which confirmed the strong binding of these compounds. mdpi.com Molecular dynamics simulations over 100 nanoseconds also indicated that these compounds remained stably bound within the active sites of the enzymes. mdpi.com

Similarly, computational studies on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to 1-(furan-2-yl)prop-2-en-1-amine, identified potent tyrosinase inhibitors. mdpi.com Molecular docking studies of the most active compound in this series, which bears a 2,4-dihydroxy substitution, revealed that it could bind to both the catalytic and allosteric sites of mushroom tyrosinase. mdpi.com The computational analysis showed interactions with key residues such as ASN260 and MET280 in the enzyme's active site. mdpi.com

The following table summarizes the results of a structure-based virtual screening of furan-1,3,4-oxadiazole derivatives against tyrosinase enzymes.

| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) | Standard Inhibitor | Standard Binding Affinity (kcal/mol) |

| BF5 | hTYR | -13.30 | Kojic Acid | -6.62 |

| BF4 | hTYRP1 | -11.50 | Kojic Acid | -8.90 |

| 20f | Tyrosinase | -7.10 | Kojic Acid | -5.03 |

| 20i | Tyrosinase | -6.95 | Kojic Acid | -5.03 |

In another example of computational design, new pyrrole (B145914) derivatives were developed from 1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]prop-2-en-1-ones to act as monoamine oxidase (MAO) inhibitors. nih.gov Docking studies were performed for the most selective MAO-A inhibitor, compound 6 (3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one), using the human MAO-A crystal structure (PDB ID: 2Z5Y). nih.gov The results indicated that compound 6 showed similar interactions to the known inhibitor clorgyline within the enzyme's active site. nih.gov Furthermore, computational tools were used to assess the drug-likeness of these analogues based on Lipinski's rule of five, confirming their potential as orally bioavailable agents. nih.gov

Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. mdpi.com By analyzing the common structural features of these active ligands, a pharmacophore model can be developed, which defines the essential characteristics required for binding. mdpi.com This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the design of new analogues with improved properties. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide insights into how different steric, electrostatic, and hydrophobic fields of a molecule influence its activity, guiding further structural modifications. nih.gov

The table below presents the inhibitory activity of synthesized (E)-1-(furan-2-yl)prop-2-en-1-one derivatives against mushroom tyrosinase, showcasing the data used for developing structure-activity relationships.

| Compound ID | Monophenolase IC₅₀ (µM) | Diphenolase IC₅₀ (µM) |

| 8 | 0.0433 | 0.28 |

| Kojic Acid | 19.97 | 33.47 |

Through these computational strategies, the vast chemical space of 1-(furan-2-yl)prop-2-en-1-amine analogues can be efficiently navigated to prioritize compounds for synthesis and biological evaluation, accelerating the discovery of new drug candidates.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization of Furan Allylic Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Information

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1-(Furan-2-yl)prop-2-en-1-amine. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemical arrangement within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a furan-containing compound typically shows distinct signals for the protons on the furan (B31954) ring. For a 2-substituted furan, three signals are expected in the aromatic region, corresponding to the protons at the 3, 4, and 5-positions. researchgate.net The coupling constants between these protons are characteristic and aid in their assignment. For the allylic portion of 1-(Furan-2-yl)prop-2-en-1-amine, the vinyl protons would exhibit characteristic splitting patterns, and the methine proton adjacent to the amine group would also provide a key signal. The protons of the amine group itself often appear as a broad signal, the chemical shift of which can be concentration-dependent. libretexts.org The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Carbons directly attached to the nitrogen atom in amines typically resonate in the 10-65 ppm range. libretexts.orgwisc.edu The carbons of the furan ring will have characteristic chemical shifts, with the carbon atom attached to the oxygen appearing at a significantly downfield position. chemicalbook.com The alkene carbons will also have distinct signals in the region of approximately 110-140 ppm. wisc.edu

Stereochemical Analysis: For chiral molecules like 1-(Furan-2-yl)prop-2-en-1-amine, NMR spectroscopy can be a powerful tool for determining enantiomeric purity and absolute configuration, often through the use of chiral derivatizing agents like Mosher's acid. wordpress.com The formation of diastereomers with the chiral agent leads to distinct NMR signals for each enantiomer, allowing for their quantification. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlation information, which is invaluable for determining the relative stereochemistry of the molecule.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1-(Furan-2-yl)prop-2-en-1-amine

| Atom No. | Predicted Shift (ppm) |

| C1 | 51.5 |

| C2 | 138.2 |

| C3 | 116.9 |

| C4 (furan) | 110.3 |

| C5 (furan) | 142.1 |

| C6 (furan) | 107.5 |

| C7 (furan) | 154.0 |

Data is predictive and for illustrative purposes.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 1-(Furan-2-yl)prop-2-en-1-amine, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be the case for this amine. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for furan derivatives often involve the cleavage of the substituent from the furan ring. For 2-substituted furans, a prominent peak at m/z 81 is often observed, corresponding to the furfuryl cation. nist.gov In the case of 1-(Furan-2-yl)prop-2-en-1-amine, cleavage of the C-C bond between the furan ring and the propyl chain would be an expected fragmentation pathway. The allylic amine portion of the molecule may also undergo characteristic fragmentations.

Interactive Table: Key Mass Spectrometry Data for Furan-Containing Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment (m/z) |

| 1-(Furan-2-yl)ethanamine | C₆H₉NO | 111.14 nih.gov | - |

| 2-Furan-2-yl-allylamine | C₇H₉NO | 123.15 nih.gov | - |

| N-(furan-2-ylmethyl)prop-2-yn-1-amine | C₈H₉NO | 135.16 nih.gov | - |

| Furan | C₄H₄O | 68.07 | - |

Data sourced from PubChem and other chemical databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(Furan-2-yl)prop-2-en-1-amine would exhibit several characteristic absorption bands.

N-H Stretching: As a primary amine, it will show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.com

C=C Stretching: The stretching of the carbon-carbon double bond in the allyl group and the furan ring will appear in the 1680-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com For an aromatic-like system such as furan, this may be shifted.

Furan Ring Vibrations: The furan ring itself will have characteristic absorptions, including C-H stretching and ring stretching modes.

The presence and position of these bands provide strong evidence for the key functional groups within the molecule. wpmucdn.com

Interactive Table: Characteristic IR Absorption Frequencies for Amines and Furans

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) orgchemboulder.com |

| Primary Amine | N-H Bend | 1650-1580 orgchemboulder.com |

| Alkene | C=C Stretch | 1680-1620 |

| Furan | C-O-C Stretch | ~1250-1050 |

| Aliphatic C-N | C-N Stretch | 1250-1020 orgchemboulder.com |

X-ray Crystallography for Definitive Solid-State Structural Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the connectivity of atoms, bond lengths, bond angles, and the stereochemistry of chiral centers. For a furan-containing amine, X-ray crystallography could reveal the precise orientation of the furan ring relative to the allylic amine side chain. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group. researchgate.net

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 1-(Furan-2-yl)prop-2-en-1-amine and for separating it from any impurities or byproducts from a synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for volatile compounds like many furan derivatives. mdpi.com The retention time from the GC provides a measure of the compound's identity and purity, while the mass spectrum of the eluting peak confirms its structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a mixture. rsc.org For furan-allylic amines, reversed-phase HPLC with a suitable C18 column is a common choice. rsc.org The use of a UV detector is effective as the furan ring and the double bond are chromophores. rsc.org Chiral HPLC, employing a chiral stationary phase, can be used to separate and quantify the enantiomers of chiral amines. researchgate.net This is particularly important for determining the enantiomeric excess (ee) of a chiral synthesis.

These chromatographic methods are vital for quality control, ensuring the compound meets the required purity standards for any subsequent use. researchgate.net

Applications of 1 Furan 2 Yl Prop 2 En 1 Amine As a Building Block in Complex Chemical Synthesis

Utility in the Synthesis of Diverse Heterocyclic Frameworks

The unique structure of 1-(Furan-2-yl)prop-2-en-1-amine offers multiple reaction pathways for the synthesis of various heterocyclic compounds. The furan (B31954) moiety can act as a diene in cycloaddition reactions, while the amine and allyl groups can participate in cyclization and multicomponent reactions.

Research on analogous furan-containing structures demonstrates their utility in forming new heterocyclic systems. For instance, furan-containing chalcone (B49325) analogues, which share the furan-prop-2-en-1-one backbone, are precursors to pyrazolines through condensation reactions with hydrazine (B178648) and its derivatives. researchgate.net Similarly, multicomponent reactions involving a furan electrophile, an amine, and a thiol have been developed to produce highly substituted pyrrole (B145914) heterocycles in a one-pot process. bohrium.comresearchgate.net This "Furan-Thiol-Amine (FuTine)" reaction highlights a bio-inspired strategy where an oxidized furan reacts sequentially with a thiol and an amine to generate stable pyrrole rings under mild conditions. researchgate.net

Furthermore, furan-2(3H)-ones can react with heterocyclic amines to yield complex hetarylaminomethylidene derivatives, showcasing another route where the furan core is elaborated upon by incorporating nitrogen-containing rings. nih.gov The amine group in 1-(furan-2-yl)prop-2-en-1-amine could be similarly employed to construct fused or linked heterocyclic systems, such as tetrazoles, which have been synthesized from N-(furan-2-ylmethyl) precursors. nih.gov

Table 1: Synthesis of Heterocyclic Frameworks from Furan Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Feature | Reference |

|---|---|---|---|---|

| Furan-Chalcone Analogue | Condensation with Hydrazine | Pyrazoline | Reaction at the α,β-unsaturated ketone moiety. | researchgate.net |

| Furan, Thiol, Amine | One-Pot Multicomponent Reaction (FuTine) | N-Pyrrole | Oxidized furan acts as an electrophile for sequential amine and thiol addition. | bohrium.comresearchgate.net |

| Furan-2(3H)-one and Heterocyclic Amine | Condensation | Hetarylaminomethylidene furanone | Formation of an exocyclic C=C bond linking the two heterocyclic components. | nih.gov |

| N-(furan-2-ylmethyl) Thiourea (B124793) | Cyclization | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Conversion of a thiourea group to a tetrazole ring. | nih.gov |

Role as a Chiral Precursor or Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. Given that 1-(Furan-2-yl)prop-2-en-1-amine possesses a stereocenter at the carbon atom bearing the amine group, its enantiomerically pure forms, (R)- and (S)-1-(furan-2-yl)prop-2-en-1-amine, have significant potential as chiral precursors or auxiliaries.

The effectiveness of chiral amines and their derivatives as auxiliaries is well-documented. For example, tert-butanesulfinamide, developed by Ellman, is a widely used chiral amine precursor for the asymmetric synthesis of a vast range of chiral amines. yale.edu Similarly, other chiral auxiliaries like 1-(alpha-aminobenzyl)-2-naphthol (B1221379) are used to synthesize enantiopure α-aminophosphonates via diastereoselective reactions with chiral imines. nih.gov Sulfur-based auxiliaries, analogous to Evans' oxazolidinones, have also gained popularity for their effectiveness in controlling stereochemistry. scielo.org.mx

If resolved into its separate enantiomers, 1-(Furan-2-yl)prop-2-en-1-amine could be used to:

Form chiral imines for diastereoselective nucleophilic additions.

Direct metal-catalyzed reactions by forming chiral ligands.

Serve as a chiral building block where the amine's stereochemistry is transferred to a final, more complex molecule.

The synthesis of α-amino acids containing furan rings has been achieved with high enantiomeric excess using chiral Ni(II) complexes, demonstrating the compatibility of the furan moiety within asymmetric transformations. researchgate.net

Table 2: Potential Roles in Asymmetric Synthesis

| Application | Mechanism of Stereocontrol | Example from Related Systems | Reference |

|---|---|---|---|

| Chiral Amine Precursor | Condensation to form a chiral imine, followed by diastereoselective addition. | Use of tert-butanesulfinamide to synthesize other chiral amines. | yale.edu |

| Chiral Auxiliary | Temporary incorporation into a substrate to direct a stereoselective reaction. | 1-(Alpha-aminobenzyl)-2-naphthol for enantiopure α-aminophosphonate synthesis. | nih.gov |

| Chiral Ligand Component | Coordination to a metal center to create a chiral catalytic environment. | Sulfinamide-based ligands in asymmetric transition metal catalysis. | yale.edu |

Integration into Macrocyclic and Supramolecular Architectures

The structural elements of 1-(Furan-2-yl)prop-2-en-1-amine are well-suited for the construction of macrocycles and the formation of ordered supramolecular assemblies. The furan ring can participate in π-π stacking interactions, a key driving force for self-assembly. Crystal structure analyses of related furan-containing chalcones have shown molecules linking into two-dimensional networks through a combination of C-H···O hydrogen bonds and π-π interactions between furan rings. researchgate.net

A powerful demonstration of this potential is the use of the furan-thiol-amine (FuTine) multicomponent reaction to synthesize peptide macrocycles. researchgate.net In this approach, the furan moiety acts as a linchpin, reacting with thiol and amine side chains (e.g., from cysteine and lysine (B10760008) residues) within a peptide sequence to forge a macrocyclic structure. researchgate.net This demonstrates how the reactivity of the furan ring, in concert with an amine, can be harnessed for complex cyclizations.

The development of solid-phase synthesis methods for generating libraries of macrocycles further underscores the possibilities. nih.gov By incorporating 1-(Furan-2-yl)prop-2-en-1-amine onto a resin, its functional handles could be used for sequential reactions, including intramolecular cyclization, to produce diverse macrocyclic structures.

Table 3: Applications in Macrocyclic and Supramolecular Chemistry

| Architecture | Relevant Structural Feature | Interaction/Reaction Type | Example | Reference |

|---|---|---|---|---|

| Supramolecular Network | Furan Ring | π-π Stacking, Hydrogen Bonding | Formation of 2D networks in furan-chalcone crystals. | researchgate.net |

| Macrocyclic Peptides | Furan Ring and Amine Group | Furan-Thiol-Amine (FuTine) Multicomponent Reaction | Cyclization of peptides via reaction with cysteine and lysine side chains. | researchgate.net |

| Diverse Macrocycle Libraries | Amine and Allyl Groups | Solid-Phase Synthesis and Intramolecular Cyclization | Generation of macrocycle libraries using bifunctional linkers. | nih.gov |

Development of Novel Polymeric Materials and Functional Surfaces

The dual functionality of 1-(Furan-2-yl)prop-2-en-1-amine makes it a candidate for creating advanced materials. The allyl group provides a site for polymerization, while the primary amine is ideal for grafting the molecule onto surfaces.

Amine-coated surfaces are crucial for immobilizing biological molecules like proteins, peptides, and nucleotides for applications in proteomics, diagnostics, and biosensors. google.com A common method involves treating a surface (e.g., glass or plastic) with an epoxy silane (B1218182) and subsequently reacting it with an amine-containing polymer or molecule. google.com The primary amine of 1-(Furan-2-yl)prop-2-en-1-amine could be covalently attached to such epoxy-functionalized surfaces to create a high-density, furan-decorated surface with unique properties for molecular recognition or further chemical modification.

The allyl group (prop-2-en-1) is a polymerizable functional group. It can participate in various polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to produce novel polymers. The resulting polymers would feature pendant furan-amine moieties, which could impart specific properties to the material, such as the ability to capture metal ions, act as a solid-supported catalyst, or undergo reversible Diels-Alder reactions for self-healing applications.

Table 4: Applications in Materials Science

| Application | Reactive Group | Process | Potential Outcome | Reference |

|---|---|---|---|---|

| Functional Surfaces | Primary Amine | Grafting to an epoxy-functionalized surface. | High-density furan-amine surface for biosensors or proteomics. | google.com |

| Novel Polymers | Allyl Group (prop-2-en-1) | Radical polymerization or other polymerization methods. | Polymers with pendant furan-amine groups for catalysis or self-healing materials. | kit.edu |

Synthetic Pathways towards Complex Molecular Targets

The furan ring is a classic diene in the Diels-Alder reaction, a powerful tool for constructing six-membered rings with high stereocontrol. wikipedia.org This reaction has been a cornerstone in the total synthesis of numerous complex natural products, including steroids and prostaglandins. wikipedia.org The furan moiety in 1-(Furan-2-yl)prop-2-en-1-amine can be used as the 4π component in [4+2] cycloadditions with various dienophiles. The resulting oxa-bridged cyclohexene (B86901) adducts are versatile intermediates that can be transformed into highly functionalized carbocycles and heterocycles, serving as core scaffolds for complex molecular targets.

Table 5: Key Reactions for Synthesizing Complex Molecules

| Reaction | Role of Furan Moiety | Resulting Structure | Significance | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Diene | Oxa-bridged cyclohexene adducts | Rapid construction of polycyclic systems with stereocontrol. | wikipedia.org |

| Hydroarylation | Core scaffold | 3-Aryl-3-(furan-2-yl)propanoic acids | Friedel-Crafts type reaction to add complexity to the furan side chain. | mdpi.com |

| Kabachnik-Fields Reaction | Aldehyde surrogate (via furfural) | α-Furfuryl-2-alkylaminophosphonates | One-pot synthesis of biologically relevant α-aminophosphonates. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(furan-2-yl)prop-2-en-1-amine, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Condensation of aromatic aldehydes with thiourea to form thiosemicarbazones (precursor intermediates) .

- Step 2 : Oxidative cyclization using FeCl₃ in aqueous acidic media (e.g., citric acid) to generate 5-substituted 2-amino-1,3,4-thiadiazoles .

- Step 3 : Nucleophilic addition of furfural to the thiadiazole amine group under H₂SO₄/DMF conditions, followed by dehydration to yield the final compound .

- Optimization : Adjust reaction time (e.g., 4–6 hours for cyclization), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:thiourea) to achieve yields >65% .

Q. How can the structural integrity of 1-(furan-2-yl)prop-2-en-1-amine be confirmed post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirm C=N stretch (~1600 cm⁻¹) and NH₂ bending (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.5 ppm) and allylic amine protons (δ 2.8–3.5 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 191) .

Advanced Research Questions

Q. What computational methods are effective in predicting the anti-tubercular activity of 1-(furan-2-yl)prop-2-en-1-amine derivatives?

- Methodology :

- PASS Prediction : Screen for Pa (probability of activity) scores. Compounds with Pa > 0.7 are prioritized for in vitro testing (e.g., Fe derivative: Pa = 0.82) .

- Molecular Docking : Use ArgusLab 4.0.1 or AutoDock to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M). Key residues: MET 103, TYR 158, and LYS 165 .

- Validation : Compare docking scores (e.g., binding energy ≤ -11.7 kcal/mol) with reference inhibitors like 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide .

Q. How should researchers address contradictions in bioassay data for this compound’s efficacy (e.g., high Pa score vs. low MIC)?

- Case Example : Fb derivative (Pa = 0.63) showed higher anti-tubercular activity (MIC = 3.3 µg/mL) than Fe (Pa = 0.82, MIC = 12.5 µg/mL) .

- Resolution Strategies :

- Meta-Analysis : Cross-reference PASS predictions with experimental MIC values to identify outliers.

- Structural Tweaks : Modify substituents on the thiadiazole ring to enhance membrane permeability or reduce steric hindrance .

- Assay Validation : Repeat assays under standardized conditions (e.g., Middlebrook 7H9 media, 37°C, 14-day incubation) to rule out protocol variability .

Q. What strategies improve the catalytic efficiency of synthesizing furan-derived amines like 1-(furan-2-yl)prop-2-en-1-amine?

- Catalytic Systems :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.